molecular formula C20H22FN2O2+ B11217659 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

3-(2-Fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

Cat. No.: B11217659
M. Wt: 341.4 g/mol
InChI Key: SSXURHLRYLAVCV-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluoro and methoxy substituted phenyl group, a hydroxy group, and a hexahydroimidazo[1,2-a]pyridine core. The presence of these functional groups and the overall structure of the compound contribute to its reactivity and potential utility in different chemical and biological contexts.

Preparation Methods

The synthesis of 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and catalyst loading, can be optimized to achieve high yields and selectivity.

Chemical Reactions Analysis

3-(2-Fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction can yield an alcohol.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying enzyme activity or as a ligand for receptor binding studies. In medicine, it has potential as a therapeutic agent due to its unique structure and reactivity. Additionally, in industry, it can be used in the development of new materials or as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluoro and methoxy groups can enhance its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

When compared to similar compounds, 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium stands out due to its unique combination of functional groups and structural features. Similar compounds include other hexahydroimidazo[1,2-a]pyridine derivatives and fluoro-substituted phenyl compounds. The presence of the fluoro and methoxy groups in this compound can enhance its reactivity and binding properties, making it a valuable tool in various scientific research applications .

Properties

Molecular Formula

C20H22FN2O2+

Molecular Weight

341.4 g/mol

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol

InChI

InChI=1S/C20H22FN2O2/c1-25-16-10-11-17(18(21)13-16)20(24)14-22(15-7-3-2-4-8-15)19-9-5-6-12-23(19)20/h2-4,7-8,10-11,13,24H,5-6,9,12,14H2,1H3/q+1

InChI Key

SSXURHLRYLAVCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=CC=CC=C4)O)F

Origin of Product

United States

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